3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione is a compound that belongs to the benzoxazine family, characterized by its unique molecular structure and diverse applications. The compound is also known by its IUPAC name, 2H-1,3-benzoxazine-2,4(3H)-dione, and has the molecular formula with a molecular weight of approximately 163.13 g/mol. It is classified as a benzoxazine derivative, which includes various compounds with significant biological and chemical properties.
The compound is cataloged under the CAS Registry Number 2037-95-8. It is commonly found in scientific literature related to organic chemistry and pharmacology, where it is studied for its potential therapeutic applications. The classification of this compound falls under benzoxazine derivatives, which are known for their diverse functional properties and applications in medicinal chemistry.
The synthesis of 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione can be achieved through several methods:
The molecular structure of 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione features a benzene ring fused with an oxazine ring containing two carbonyl groups. The ethyl group at the 3-position contributes to its unique chemical properties.
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions typical of benzoxazines:
These reactions are often facilitated by acidic or basic catalysts depending on the desired product and reaction conditions.
The mechanism of action for compounds like 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione typically involves:
This mechanism underlies its reactivity and potential therapeutic effects in biological systems.
Physical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm structure and purity.
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione has several notable applications:
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione belongs to a class of heterocyclic compounds characterized by a fused benzene and oxazine ring system. Its systematic name follows Hantzsch-Widman nomenclature rules, where "benzoxazine" denotes the benzo-fused oxazine core, "2,4(3H)-dione" specifies carbonyl groups at positions 2 and 4, and the "3-ethyl" prefix indicates the N-alkyl substituent. The core scaffold is isosteric with salicylanilides but replaces the labile amide bond with a rigid cyclic anhydride-like structure [3] [5].
The parent compound (unsubstituted 2H-1,3-benzoxazine-2,4(3H)-dione, CAS 2037-95-8) has the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol. Structural isomerism arises from:
Table 1: Key Structural Features and Electronic Parameters of Benzoxazine Derivatives
Compound | Substituent | logP* | pKa | Molecular Weight (g/mol) |
---|---|---|---|---|
2H-1,3-Benzoxazine-2,4(3H)-dione | H | 0.78–0.88 | 9.16 | 163.13 |
3-Ethyl derivative | C₂H₅ | 1.52 (calc.) | – | 205.22 (calc.) |
3-Phenyl derivative (CAS 1217-25-0) | C₆H₅ | 2.31 (calc.) | – | 239.23 |
3-Benzyl derivative | CH₂C₆H₅ | 2.05 | – | 253.25 |
*Experimental or predicted octanol-water partition coefficient [1] [8].
The therapeutic exploration of benzoxazine-diones emerged from efforts to overcome limitations of salicylanilide antimicrobials. Key milestones include:
Benzoxazines like 3-ethyl-2H-1,3-benzoxazine-2,4(3H)-dione represent "third-generation" analogs designed to balance steric accessibility (via compact alkyl groups) and metabolic stability [3].
3-Ethyl-2H-1,3-benzoxazine-2,4(3H)-dione functions as a rigidified isostere of salicylanilides, addressing pharmacological limitations:
Table 2: Biological Activity Profiles of Benzoxazine-Dione Analogues
Activity Profile | Lead Compound | Key Findings | Reference |
---|---|---|---|
Antimycobacterial | 3-(4-Cl-benzyl) analog | MIC = 4 µg/mL against M. avium; logP-dependent activity | [3] |
Anti-osteoclastogenic | 3-Phenyl analog (5d) | 95% inhibition of RANKL-induced osteoclastogenesis at 10 µM; NFATc1 suppression | [4] |
RANKL pathway inhibition | 6-Bromo analog | IC₅₀ = 1.8 µM for TRAP activity; suppressed DC-STAMP expression | [6] |
Mechanistically, 3-alkyl derivatives like the ethyl variant downregulate nuclear translocation of transcription factors (NF-κB, NFATc1) and inhibit osteoclast marker genes (TRAP, CTSK, DC-STAMP) without cytotoxicity in RAW264.7 cells [4] [6]. This dual targeting of microbial and bone-resorptive pathways underscores their therapeutic versatility.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7